molecular formula C15H19N3OS B5783428 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea

1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B5783428
M. Wt: 289.4 g/mol
InChI Key: BLYGKDSUYGPMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is widely used for preparing benzothiazole derivatives . Industrial production methods may involve the use of acid chlorides and 2-mercaptoaniline under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential pharmaceutical properties, it is explored for developing new drugs, particularly in the fields of anti-cancer and anti-inflammatory therapies.

    Industry: It finds applications in the production of dyes, rubber accelerators, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYGKDSUYGPMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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